N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-15-13(9(8-12(21)17-15)11-5-3-7-24-11)14(19-20)18-16(22)10-4-2-6-23-10/h2-7,9H,8H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMFSEDCLNCANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
The compound has a molecular formula of and a molecular weight of 419.5 g/mol. It features a pyrazolo[3,4-b]pyridine core structure with a thiophene ring and a furan carboxamide moiety. The compound's structural complexity suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The synthesis may require purification techniques such as column chromatography to isolate the desired product from by-products and unreacted materials .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, one study reported the synthesis and biological evaluation of several derivatives where compound C03 showed an IC50 value of 56 nM against TRKA (Tropomyosin receptor kinase A), indicating its potential as a selective inhibitor in cancer therapy . The ability to inhibit cell proliferation in various cancer cell lines (e.g., Km-12 and MCF-7) further underscores its therapeutic promise.
Antimycobacterial Activity
Another area of interest is the compound's activity against Mycobacterium tuberculosis. Research involving molecular docking and in vitro assays indicated that certain pyrazolo[3,4-b]pyridine derivatives displayed promising antituberculotic activity. These compounds were evaluated using the MABA (Microplate Alamar Blue Assay) against the H37Rv strain of M. tuberculosis . The modifications on the pyrazolo core significantly influenced their efficacy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may modulate the activity of these targets and influence cellular processes related to growth and survival .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O3S |
| Molecular Weight | 419.5 g/mol |
| IC50 against TRKA | 56 nM |
| Antituberculosis Activity | Promising against M. tuberculosis |
| Structural Features | Pyrazolo[3,4-b]pyridine core with thiophene and furan moieties |
Case Studies
- TRK Inhibition : In a study evaluating various pyrazolo derivatives for TRK inhibition, compound C03 was highlighted for its low IC50 values across multiple cancer cell lines .
- Antitubercular Activity : A combinatorial library of pyrazolo derivatives was screened for activity against M. tuberculosis, revealing several candidates with significant efficacy .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features an imidazo[1,2-a]pyridine core with nitro and cyano substituents. Its higher molecular weight (646.2 g/mol) and melting point (243–245°C) reflect increased structural complexity and crystallinity. The pyrazolo-pyridine core’s nitrogen-rich structure may offer superior metabolic stability compared to imidazo-pyridines .
Pyrrolo[1,2-b]pyridazine and 1,4-Dihydropyridine Derivatives
EP 4 374 877 A2 () describes pyrrolo[1,2-b]pyridazine derivatives with trifluoromethyl and morpholine groups, emphasizing fluorine-driven lipophilicity. In contrast, AZ257 and AZ331 () are 1,4-dihydropyridines with thioether and bromophenyl groups, historically associated with calcium channel modulation.
Substituent Effects
- Thiophen-2-yl vs.
- Furan-2-carboxamide vs. Thiophene-2-carboxamide : Furan’s oxygen atom reduces electron density, possibly weakening hydrogen-bonding capacity but improving aqueous solubility .
Data Tables
Q & A
Q. How can researchers validate the compound’s stability under physiological conditions?
- Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-MS and identify metabolites. Related pyrazolo-pyridines show sensitivity to oxidative environments, suggesting the need for antioxidant stabilizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
